Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 4-Methoxy-piperidine-1-carbaldehyde
Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 4-Methoxy-piperidine-1-carbaldehyde
Executive Summary & Strategic Importance
As a Senior Application Scientist in medicinal chemistry, I frequently utilize 4-methoxy-piperidine-1-carbaldehyde (CAS: 141047-49-6) as a highly versatile building block. Structurally, it is a formamide derivative of 4-methoxypiperidine. In drug discovery, the formyl group serves a dual purpose: it acts as a stable, neutral polar moiety to modulate a drug candidate's lipophilicity, and it functions as a critical precursor for synthesizing complex aza-heterocycles. Notably, this scaffold has been instrumental in the development of next-generation, mutant-selective Epidermal Growth Factor Receptor (EGFR) inhibitors for treatment-resistant non-small-cell lung cancer[1].
Physicochemical Profiling
Understanding the physicochemical baseline of 4-methoxy-piperidine-1-carbaldehyde is essential for predicting its behavior in both synthetic workflows and biological systems. The N-formyl group significantly diminishes the basicity of the piperidine nitrogen through resonance, rendering the molecule neutral under physiological conditions, while the 4-methoxy ether provides a vital hydrogen bond acceptor.
Table 1: Physicochemical Properties of 4-Methoxy-piperidine-1-carbaldehyde
| Property | Value |
| CAS Number | 141047-49-6[2] |
| Molecular Formula | C7H13NO2[2] |
| Molecular Weight | 143.184 g/mol [2] |
| Topological Polar Surface Area (TPSA) | 29.54 Ų[2] |
| LogP (Predicted) | 0.827[2] |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 2 |
| Physical State | Viscous liquid / Low-melting solid |
Synthetic Methodology: N-Formylation via Mixed Anhydride
Expertise & Experience: Direct formylation of secondary amines using unactivated formic acid requires harsh thermal conditions, which can lead to the degradation of the methoxy ether or unwanted side reactions. To circumvent this, we employ a mixed anhydride approach using 3[3]. While highly exothermic, this method—when strictly temperature-controlled—provides near-quantitative yields and preserves the integrity of the piperidine ring.
Protocol: Step-by-Step Synthesis Workflow
-
In Situ Reagent Preparation: In a dry, argon-purged flask, combine 2.5 equivalents of acetic anhydride and 2.5 equivalents of formic acid. Stir the mixture at 55 °C for 2 hours.
-
Causality: Heating is required to drive the thermodynamic equilibrium toward the formation of acetic formic anhydride, a vastly superior electrophile compared to formic acid alone[3].
-
-
Substrate Preparation: Dissolve 1.0 equivalent of 4-methoxypiperidine in anhydrous Tetrahydrofuran (THF) to achieve a 0.5 M concentration. Cool the solution to 0 °C using an ice-water bath.
-
Nucleophilic Acyl Substitution: Dropwise add the freshly prepared acetic formic anhydride to the cooled amine solution.
-
Causality: Dropwise addition at 0 °C safely dissipates the heat of the exothermic acylation, preventing ether cleavage and minimizing the formation of N-acetyl impurities.
-
-
Reaction Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours to ensure complete conversion[3].
-
Quench and Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until CO₂ evolution ceases. Extract the aqueous phase three times with ethyl acetate (EtOAc).
-
Causality: NaHCO₃ neutralizes the acetic acid byproduct and hydrolyzes any unreacted anhydride, driving the neutral formamide product into the organic phase.
-
-
Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via silica gel column chromatography (petroleum ether/ethyl acetate = 3:1) to yield the pure 4-methoxy-piperidine-1-carbaldehyde[3].
Figure 1: Step-by-step experimental workflow for the N-formylation of 4-methoxypiperidine.
Analytical Characterization & Validation
Trustworthiness in drug development demands self-validating protocols. To confirm the identity and purity of the synthesized 4-methoxy-piperidine-1-carbaldehyde, we rely on orthogonal analytical techniques.
-
LC-MS Validation: We utilize a high-performance liquid chromatography-mass spectrometry (LC-MS) system with a mobile phase consisting of1[1].
-
Causality: Although the N-formyl group reduces basicity, the addition of 0.1% formic acid to the mobile phase provides the necessary proton-rich environment to ensure efficient ionization in positive Electrospray Ionization (ESI+) mode[1]. A standard gradient will elute the compound sharply, yielding an [M+H]⁺ peak at m/z 144.1.
-
-
NMR Rotameric Analysis: When analyzing the ¹H NMR spectrum (CDCl₃), researchers must account for the restricted rotation around the C-N amide bond of the formyl group. This restricted rotation causes the molecule to exist as a mixture of s-cis and s-trans rotamers at room temperature. Consequently, the formyl proton and the piperidine ring protons will appear as two distinct sets of signals. Crucially, this is a fundamental physical property of N-formyl piperidines and must not be misidentified as a chemical impurity.
Applications in Advanced Drug Design
The strategic value of 4-methoxy-piperidine-1-carbaldehyde is most evident in modern oncology pipelines. In the pursuit of overcoming treatment-resistant non-small-cell lung cancer (NSCLC), derivatives of 4-methoxypiperidine are heavily utilized to synthesize 1[1]. For instance, in the development of inhibitors targeting the L858R/T790M/C797S mutations, the methoxypiperidine motif is incorporated to fine-tune the molecule's solubility, metabolic stability, and binding affinity within the kinase's ATP-binding pocket[4]. The formyl derivative specifically acts as a highly stable intermediate that can either be retained in the final API to optimize the Topological Polar Surface Area (TPSA) or be subjected to reduction/homologation to build out the pharmacophore.
References
- ChemSrc. "141047-49-6_1-Piperidinecarboxaldehyde, 4-methoxy ... - cas号查询".
- MDPI / PMC. "Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt".
- ACS / PMC. "Discovery of BLU-945, a Reversible, Potent, and Wild-Type-Sparing Next-Generation EGFR Mutant Inhibitor for Treatment-Resistant Non-Small-Cell Lung Cancer".
- ChemRxiv. "Discovery of a Novel Mutant-Selective Epidermal Growth Factor Receptor Inhibitor Using in silico Enabled Drug Design".
Sources
- 1. Discovery of BLU-945, a Reversible, Potent, and Wild-Type-Sparing Next-Generation EGFR Mutant Inhibitor for Treatment-Resistant Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 141047-49-6_CAS号:141047-49-6_1-Piperidinecarboxaldehyde, 4-methoxy- (9CI) - 化源网 [chemsrc.com]
- 3. Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
